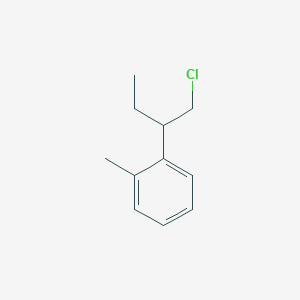
2-(1-Benzylpyrrolidin-3-yl)-2-fluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Benzylpyrrolidin-3-yl)-2-fluoroacetic acid: is a synthetic organic compound that features a pyrrolidine ring substituted with a benzyl group and a fluoroacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Benzylpyrrolidin-3-yl)-2-fluoroacetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,4-diketones or amino alcohols.
Benzylation: The pyrrolidine ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of the Fluoroacetic Acid Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the fluoroacetic acid moiety, potentially converting it to the corresponding alcohol.
Substitution: The fluoro group in the fluoroacetic acid moiety can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Fluoroalcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(1-Benzylpyrrolidin-3-yl)-2-fluoroacetic acid is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as enzymes and receptors.
Industry: In the industrial sector, the compound may be used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(1-Benzylpyrrolidin-3-yl)-2-fluoroacetic acid is not fully elucidated, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The fluoroacetic acid moiety may play a role in inhibiting enzyme activity by mimicking natural substrates, while the benzylpyrrolidine structure may enhance binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
2-(1-Benzylpyrrolidin-3-yl)acetic acid: Lacks the fluoro group, which may result in different biological activities and reactivity.
2-(1-Benzylpyrrolidin-3-yl)-2-chloroacetic acid: Contains a chloro group instead of a fluoro group, which may affect its chemical reactivity and biological interactions.
2-(1-Benzylpyrrolidin-3-yl)-2-bromoacetic acid: Similar to the chloro derivative but with a bromo group, potentially leading to different reactivity and biological effects.
Uniqueness: The presence of the fluoro group in 2-(1-Benzylpyrrolidin-3-yl)-2-fluoroacetic acid imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C13H16FNO2 |
|---|---|
Molekulargewicht |
237.27 g/mol |
IUPAC-Name |
2-(1-benzylpyrrolidin-3-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C13H16FNO2/c14-12(13(16)17)11-6-7-15(9-11)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,16,17) |
InChI-Schlüssel |
GSTXIWSFBHXILL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1C(C(=O)O)F)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(cyclopropylsulfonyl)-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13152217.png)


![5-Acetyl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B13152225.png)



![9a-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13152251.png)



